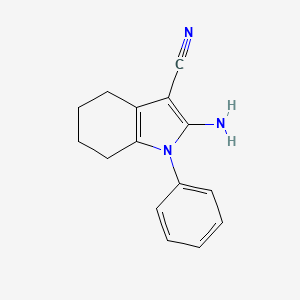

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Übersicht

Beschreibung

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group, a phenyl group, and a carbonitrile group further enhances its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of indole-3-carbaldehyde with malononitrile and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Oxo-indole derivatives.

Reduction: Amino-indole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the potential of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile as an anticancer agent. A notable study synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibitory effects against various cancer types, suggesting that modifications to the structure could enhance efficacy against specific targets .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to toxic conditions, indicating its potential for therapeutic use in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized a series of 2-amino derivatives and tested their cytotoxicity against human cancer cell lines. The most potent derivative demonstrated IC50 values comparable to established chemotherapeutics. The mechanism of action was linked to tubulin inhibition, disrupting the mitotic process in cancer cells .

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The study reported that treatment with this compound significantly decreased markers of apoptosis and inflammation in neuronal cells. This suggests a promising avenue for further research into its use as a neuroprotective agent .

Wirkmechanismus

The mechanism of action of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to specific proteins involved in cell division .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.

Indole-2-carboxylic acid: Another indole derivative with different functional groups.

1H-indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, phenyl, and carbonitrile groups allows for a wide range of chemical modifications and potential therapeutic applications.

Biologische Aktivität

2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (CAS No. 55817-78-2) is a heterocyclic compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This compound features an indole core, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group, a phenyl group, and a carbonitrile group enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃ |

| Molecular Weight | 237.30 g/mol |

| LogP | 2.57 |

| Polar Surface Area | 54.74 Ų |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from this structure have shown promising antiproliferative activity against various cancer cell lines. A study reported that derivatives exhibited GI50 values ranging from 26 nM to 86 nM compared to erlotinib's GI50 of 33 nM, indicating superior potency in some cases .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Similar indole derivatives have been reported to influence neurotransmitter systems and exhibit protective actions against neurodegenerative diseases. The mechanisms underlying these effects may involve the modulation of oxidative stress and inflammation pathways.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in several studies. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cancer progression or inflammation, thereby inhibiting their activity and leading to therapeutic effects. For example, it could inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to proteins involved in cell division .

Study on Antiproliferative Activity

A recent study examined the antiproliferative effects of various derivatives of this compound against four human cancer cell lines: A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). The results indicated that certain derivatives exhibited significant inhibition of cell viability:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Va | A549 | 25 ± 2 |

| Vb | MCF-7 | 58 ± 5 |

| Vc | Panc-1 | 54 ± 5 |

| IV | HT-29 | 104 ± 10 |

These findings underscore the importance of structural modifications on the biological activity of indole derivatives .

Neuroprotective Study

In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation. This suggests that it may offer protective benefits against conditions such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

2-amino-1-phenyl-4,5,6,7-tetrahydroindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-10-13-12-8-4-5-9-14(12)18(15(13)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEYFNWTDKAKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515119 | |

| Record name | 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-78-2 | |

| Record name | 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.